4-Hydroxy-3-benzylcoumarin
Overview
Description
3-Benzyl-4-hydroxy-2H-chromen-2-one is a chemical compound with the molecular formula C16H12O3 and a molecular weight of 252.27 g/mol . It is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry .
Safety and Hazards
Future Directions
Coumarins, including 4-Hydroxy-3-benzylcoumarin, have been the focus of many research studies due to their wide range of biological activities . Future research may focus on developing novel synthetic methodologies, reactivity strategies, and biological activities for these compounds . Additionally, translating current knowledge into novel potent lead compounds and repositioning well-known compounds for the treatment of different acute and chronic diseases are current challenges of coumarins .
Mechanism of Action
Target of Action
4-Hydroxy-3-benzylcoumarin, like other coumarin derivatives, is a promising pharmacophore for the development of novel anticancer drugs . The primary targets of this compound are cancer cells, where it interacts with various cellular components to exert its anticancer effects . .
Mode of Action
Coumarin derivatives are known to interact with their targets in cancer cells, leading to changes that inhibit the growth and proliferation of these cells . The hybridization of coumarin with other anticancer pharmacophores has emerged as a potent breakthrough in cancer treatment, aiming to decrease side effects and increase efficiency .
Biochemical Pathways
Coumarins, including this compound, are secondary metabolites made up of benzene and α-pyrone rings fused together . They can potentially treat various ailments, including cancer, metabolic, and degenerative disorders Coumarins are known to affect various biochemical pathways related to cell growth, proliferation, and apoptosis .
Pharmacokinetics
The unique physicochemical characteristics of coumarin derivatives, including their ease of transformation into a wide range of functionalized coumarins during synthesis, suggest that they may have favorable adme properties .
Result of Action
Coumarin derivatives are known to have numerous biological and therapeutic properties . They play a key role in fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection . In the context of cancer treatment, they are known to inhibit the growth and proliferation of cancer cells .
Action Environment
The action of this compound, like other coumarin derivatives, can be influenced by environmental factors. For instance, advanced oxidative processes (AOP) are radical reactions of toxic contaminants with environmental free radicals, ideally leading to less toxic products . Environmental discharge of these coumarin derivatives, commonly known as 4-hydroxycoumarins, is therefore a major concern .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-4-hydroxy-2H-chromen-2-one can be achieved through several methods. One common method involves the Pechmann condensation reaction, where phenols react with β-keto esters in the presence of an acid catalyst . This method employs both homogeneous catalysts such as concentrated sulfuric acid and trifluoroacetic acid, as well as heterogeneous catalysts like cation-exchange resins and zeolites .
Industrial Production Methods
Industrial production of 3-Benzyl-4-hydroxy-2H-chromen-2-one typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-4-hydroxy-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted coumarins, dihydrocoumarins, and quinone derivatives .
Scientific Research Applications
3-Benzyl-4-hydroxy-2H-chromen-2-one has a wide range of scientific research applications, including:
Comparison with Similar Compounds
3-Benzyl-4-hydroxy-2H-chromen-2-one can be compared with other coumarin derivatives such as:
4-Hydroxycoumarin: Known for its anticoagulant properties and use in medications like warfarin.
7-Hydroxycoumarin: Exhibits strong fluorescence and is used in biochemical assays.
6-Methylcoumarin: Used in the fragrance industry for its pleasant odor.
The uniqueness of 3-Benzyl-4-hydroxy-2H-chromen-2-one lies in its specific structural features and the diverse range of applications it offers in various fields .
Properties
IUPAC Name |
3-benzyl-4-hydroxychromen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O3/c17-15-12-8-4-5-9-14(12)19-16(18)13(15)10-11-6-2-1-3-7-11/h1-9,17H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEIVRFFWQSJCAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(C3=CC=CC=C3OC2=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60715769 | |
Record name | 3-Benzyl-4-hydroxy-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60715769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15074-18-7 | |
Record name | 3-Benzyl-4-hydroxycoumarin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15074-18-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Hydroxy-3-benzylcoumarin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015074187 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Benzyl-4-hydroxy-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60715769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-benzyl-4-hydroxy-2H-chromen-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-HYDROXY-3-BENZYLCOUMARIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KV6AJ39594 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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